9-OxoODE

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-OxoODE is typically synthesized through the oxidation of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE). The oxidation process involves the use of specific oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent over-oxidation .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process involves the continuous feeding of 9-HODE and the oxidizing agent into the reactor, followed by the separation and purification of this compound using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 9-OxoODE undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to 9-HODE.

Substitution: The oxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: More oxidized linoleic acid derivatives.

Reduction: 9-HODE.

Substitution: Various substituted linoleic acid derivatives.

Aplicaciones Científicas De Investigación

Metabolic Syndrome and Cardiovascular Health

Recent studies have highlighted the association between 9-OxoODE levels and metabolic syndrome (MetS). Elevated plasma concentrations of this compound have been observed in obese adolescents with MetS. This compound is linked to a proatherogenic lipoprotein profile, indicating its potential role as a biomarker for cardiovascular risk.

Key Findings:

- Association with Lipoproteins: Research indicates significant correlations between this compound levels and various lipoprotein particles, including very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) .

- Table: Correlation of this compound with Lipoprotein Profiles

| Lipoprotein Type | Correlation Coefficient (r) | p-value |

|---|---|---|

| Large VLDL particles | 0.45 | 0.01 |

| Small LDL particles | 0.47 | 0.003 |

| Apolipoprotein B-100 | 0.52 | 0.002 |

Inflammatory Responses and Pain Management

This compound is implicated in inflammatory processes and pain modulation through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is known for its role in pain sensation and inflammatory responses.

Case Studies:

- Inflammation Models: In vivo studies demonstrated that administration of this compound can evoke pain responses in animal models, suggesting its role as an endogenous pain mediator .

- Table: Effects of this compound on Pain Responses

| Treatment | Peak Response (ΔRU) | Percentage of Responding Cells |

|---|---|---|

| Vehicle | 0.7 ± 0.03 | 65 ± 7 |

| Capsazepine (TRPV1 Antagonist) + this compound | 0.05 ± 0.01 | 10 ± 4 |

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research has indicated a significant association between oxidized fatty acids, including this compound, and non-alcoholic fatty liver disease (NAFLD). Elevated levels of this compound correlate with liver injury markers and histopathological findings in patients.

Key Insights:

- Diagnostic Potential: A risk score termed "oxNASH" was developed based on the levels of oxidized linoleic acid derivatives, including this compound, demonstrating high diagnostic accuracy for NAFLD .

- Table: Correlation of Oxidized Fatty Acids with Liver Injury

| Oxidized Fatty Acid | Correlation with CK-18 (p-value) |

|---|---|

| This compound | 0.03 |

| 13-OxoODE | 0.01 |

Therapeutic Implications

Given its roles in metabolic disorders, inflammation, and liver disease, targeting pathways involving this compound presents potential therapeutic avenues:

- Anti-inflammatory Therapies: Modulating the activity of TRPV1 or the synthesis of oxidized fatty acids could lead to new treatments for chronic pain and inflammatory conditions.

- Metabolic Interventions: Strategies to lower circulating levels of oxidized linoleic acids may be beneficial in managing conditions like MetS and NAFLD.

Mecanismo De Acción

The mechanism of action of 9-OxoODE involves its interaction with specific molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound directly activates PPARγ, a nuclear receptor involved in the regulation of gene expression related to lipid metabolism and inflammation.

Oxidative Stress Pathways: It participates in signaling pathways that respond to oxidative stress, influencing cellular responses and apoptosis.

Comparación Con Compuestos Similares

9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE): A precursor to 9-OxoODE, differing by the presence of a hydroxyl group instead of an oxo group.

13-Oxo-9(E),11(Z)-octadecadienoic acid (13-OxoODE): Another oxidized linoleic acid derivative with the oxo group at a different position.

Uniqueness of this compound:

Biological Activity: this compound has distinct biological activities compared to its similar compounds, particularly in its ability to activate PPARγ.

Chemical Reactivity: The presence of the oxo group at the 9th position imparts unique chemical reactivity, making it a valuable compound for studying oxidation and reduction reactions

Actividad Biológica

9-OxoODE (9-oxo-10(E),12(Z)-octadecadienoic acid) is a bioactive lipid derived from linoleic acid, primarily formed through the oxidation of its hydroxy derivative, 9-HODE. This compound has garnered attention for its significant biological activities, particularly in inflammation, pain modulation, and metabolic processes. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound is synthesized from 9-HODE via the action of hydroxy-fatty acid dehydrogenase. It is part of a larger class of oxidized linoleic acid metabolites (OXLAMs) that have been implicated in various physiological and pathological processes. The conversion pathway can be summarized as follows:

1. Activation of PPARs

This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation is crucial for regulating gene expression related to lipid metabolism and inflammation. Research indicates that both this compound and its precursor, 9-HODE, can induce the transcription of PPARγ-inducible genes in human monocytes, contributing to macrophage maturation .

2. Role in Inflammation and Pain

Studies have established a link between this compound and inflammatory responses. For instance, elevated levels of this compound have been correlated with conditions such as non-alcoholic steatohepatitis (NASH) and ischemic brain injury. In a study involving ischemic rats, concentrations of this compound increased significantly in affected brain regions, suggesting its role in the pathophysiology of ischemia .

Additionally, this compound has been implicated in pain mechanisms through its interaction with the TRPV1 receptor. Experimental data show that it can sensitize TRPV1-expressing neurons, leading to heightened pain responses during inflammation .

3. Correlation with Disease States

Research indicates that elevated levels of this compound are associated with various disease states. A notable study reported that patients with NASH exhibited significantly higher concentrations of this compound compared to those with simple steatosis, indicating its potential as a biomarker for liver pathology . Furthermore, case-control studies have shown that the ratio of 9-HODE to this compound fluctuates during lactation in cattle, suggesting metabolic adaptations that may parallel human conditions .

Data Tables

The following table summarizes key findings related to the concentrations of this compound in various studies:

| Study | Condition | Concentration (nmol/L) | Key Findings |

|---|---|---|---|

| Reinhold et al., 2000 | NASH vs Steatosis | Elevated levels in NASH | Correlated with liver histopathology |

| Patwardhan et al., 2010 | Ischemia | Increased post-injury | Implicated in neuroinflammatory responses |

| Journal of Dairy Science, 2014 | Lactation | Variability noted | Higher ratios of HODEs to oxo derivatives |

Case Studies

Case Study: Non-Alcoholic Steatohepatitis (NASH)

In a clinical cohort study involving patients diagnosed with NASH, it was found that those with elevated levels of oxidized linoleic acid metabolites (including this compound) were significantly more likely to exhibit liver inflammation and fibrosis compared to those with lower levels. Specifically, patients in the top tertile for oxylipid levels had a 9.7-fold increased risk for NASH diagnosis .

Case Study: Ischemic Brain Injury

A study investigating the role of linoleic acid metabolites in ischemic brain injury demonstrated that levels of this compound rose significantly following ischemic events. The increase was associated with enhanced inflammatory responses in the affected brain regions, suggesting a potential therapeutic target for managing ischemic damage .

Propiedades

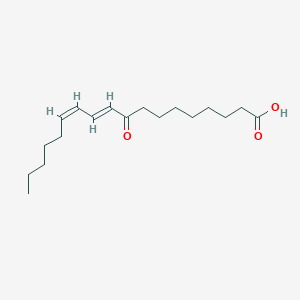

IUPAC Name |

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-ZYCNLYSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017274 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-59-6 | |

| Record name | 9-oxo-10E,12Z-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.